molecular formula C86H159N3O43 B12427829 Mal-PEG36-NHS ester

Mal-PEG36-NHS ester

Cat. No.: B12427829
M. Wt: 1923.2 g/mol
InChI Key: BSBCTOQFTMMUEA-UHFFFAOYSA-N
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Description

Mal-PEG36-NHS ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound consists of a maleimide group and an N-hydroxysuccinimide ester group, which facilitate the conjugation of proteins and other molecules. The polyethylene glycol spacer enhances solubility in aqueous media and provides flexibility in the design of PROTACs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG36-NHS ester involves the reaction of a maleimide-terminated polyethylene glycol with N-hydroxysuccinimide ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The maleimide group reacts with thiol groups, while the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as dialysis or chromatography to remove unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG36-NHS ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups through a Michael addition reaction .

Common Reagents and Conditions

    Reagents: Primary amines, thiol-containing compounds, DMSO, DMF.

    Conditions: Neutral to slightly basic pH (7.0-8.0), room temperature to mild heating.

Major Products

The major products formed from these reactions are amide-linked conjugates and thiol-linked conjugates, depending on the reacting groups .

Scientific Research Applications

Mal-PEG36-NHS ester is widely used in scientific research due to its versatility and effectiveness in conjugation reactions. Some of its applications include:

    Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.

    Biology: Facilitates the labeling and crosslinking of proteins and other biomolecules, aiding in the study of protein-protein interactions and cellular processes.

    Medicine: Employed in the development of targeted therapies, such as antibody-drug conjugates and other bioconjugates.

    Industry: Utilized in the production of biocompatible materials and drug delivery systems.

Mechanism of Action

Mal-PEG36-NHS ester exerts its effects through the formation of stable amide and thiol linkages. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups via a Michael addition reaction. These reactions enable the conjugation of proteins and other molecules, facilitating targeted degradation or modification of specific biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Mal-PEG6-NHS ester: A shorter polyethylene glycol-based linker with similar functional groups.

    SPDP-dPEG36-NHS ester: Contains a disulfide bond and is used for crosslinking amines and thiols.

    MS(PEG)n series: A series of N-hydroxysuccinimide esters with varying polyethylene glycol chain lengths.

Uniqueness

Mal-PEG36-NHS ester is unique due to its long polyethylene glycol spacer, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates where solubility and flexibility are crucial .

Properties

Molecular Formula

C86H159N3O43

Molecular Weight

1923.2 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C86H159N3O43/c90-81(5-8-88-82(91)1-2-83(88)92)87-7-10-97-12-14-99-16-18-101-20-22-103-24-26-105-28-30-107-32-34-109-36-38-111-40-42-113-44-46-115-48-50-117-52-54-119-56-58-121-60-62-123-64-66-125-68-70-127-72-74-129-76-78-131-80-79-130-77-75-128-73-71-126-69-67-124-65-63-122-61-59-120-57-55-118-53-51-116-49-47-114-45-43-112-41-39-110-37-35-108-33-31-106-29-27-104-25-23-102-21-19-100-17-15-98-13-11-96-9-6-86(95)132-89-84(93)3-4-85(89)94/h1-2H,3-80H2,(H,87,90)

InChI Key

BSBCTOQFTMMUEA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O

Origin of Product

United States

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